![molecular formula C15H11ClN2O5 B5704452 4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate](/img/structure/B5704452.png)
4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate
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Overview
Description
4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate is a chemical compound that is used in scientific research for its unique properties. This compound is synthesized using a specific method and has a mechanism of action that has been thoroughly studied. The biochemical and physiological effects of this compound have also been researched, and it has both advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate involves the inhibition of enzyme activity through binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate depend on the specific enzyme or protein that is being targeted. Inhibition of carbonic anhydrase, for example, can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. Inhibition of acetylcholinesterase can lead to an increase in the levels of the neurotransmitter acetylcholine, which can affect muscle function and cognitive processes.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively target specific pathways and study their effects. However, the use of this compound can also have limitations, such as off-target effects and toxicity at high concentrations.
Future Directions
There are many potential future directions for research involving 4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate. One area of interest is the development of new drugs that target specific enzymes and proteins that are inhibited by this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of study.
Synthesis Methods
The synthesis of 4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate involves the reaction of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This compound is then reacted with 2-chloro-5-nitrobenzoic acid in the presence of a catalyst to form 4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate. This method has been optimized for high yield and purity and is widely used in scientific research.
Scientific Research Applications
4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate is commonly used in scientific research as a tool to study the mechanism of action of certain enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are important targets for drug development. Additionally, this compound has been used to study the binding properties of certain proteins, such as the estrogen receptor.
properties
IUPAC Name |
(4-acetamidophenyl) 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c1-9(19)17-10-2-5-12(6-3-10)23-15(20)13-8-11(18(21)22)4-7-14(13)16/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPPYOXRGRAXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)phenyl 2-chloro-5-nitrobenzoate |
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